Lipophilicity Differentiation: XLogP3-AA of 6-(Benzyloxy)-7-methyl-1H-indole vs. Analogs
6-(Benzyloxy)-7-methyl-1H-indole exhibits a significantly higher predicted lipophilicity (XLogP3-AA = 3.9) compared to the unsubstituted 7-methylindole (XLogP3-AA = 2.4) and the mono-substituted 6-benzyloxyindole (XLogP3-AA = 3.4) . This increase is a direct result of the combined presence of both the 7-methyl and the 6-benzyloxy substituents.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 7-Methylindole: XLogP3-AA = 2.4; 6-Benzyloxyindole: XLogP3-AA = 3.4 |
| Quantified Difference | Δ = +1.5 vs. 7-methylindole; Δ = +0.5 vs. 6-benzyloxyindole |
| Conditions | Computational prediction by PubChem XLogP3 3.0 |
Why This Matters
The elevated lipophilicity is critical for projects focused on central nervous system (CNS) drug discovery or the development of cell-permeable probes, where it dictates blood-brain barrier penetration and membrane permeability.
- [1] PubChem. (2026). Computed Properties for CID 24729286, 6-(benzyloxy)-7-methyl-1H-indole (XLogP3-AA). National Library of Medicine. View Source
- [2] PubChem. (2026). Computed Properties for CID 11419, 7-Methylindole (XLogP3-AA). National Library of Medicine. View Source
- [3] PubChem. (2026). Computed Properties for CID 273586, 6-Benzyloxyindole (XLogP3-AA). National Library of Medicine. View Source
